molecular formula C13H13NO3S B8155746 (5-(4-(Methylsulfonyl)phenyl)pyridin-2-yl)methanol

(5-(4-(Methylsulfonyl)phenyl)pyridin-2-yl)methanol

Cat. No.: B8155746
M. Wt: 263.31 g/mol
InChI Key: LPGOVNUFLYOYNV-UHFFFAOYSA-N
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Description

(5-(4-(Methylsulfonyl)phenyl)pyridin-2-yl)methanol: is an organic compound that features a pyridine ring substituted with a methylsulfonyl phenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-(Methylsulfonyl)phenyl)pyridin-2-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(methylsulfonyl)benzaldehyde and 2-bromopyridine.

    Grignard Reaction: The 2-bromopyridine undergoes a Grignard reaction with magnesium in the presence of anhydrous ether to form the corresponding Grignard reagent.

    Nucleophilic Addition: The Grignard reagent is then reacted with 4-(methylsulfonyl)benzaldehyde to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(5-(4-(Methylsulfonyl)phenyl)pyridin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The methylsulfonyl group can be reduced to a methylthio group.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: The major products include (5-(4-(Methylsulfonyl)phenyl)pyridin-2-yl)aldehyde and (5-(4-(Methylsulfonyl)phenyl)pyridin-2-yl)carboxylic acid.

    Reduction: The major product is (5-(4-(Methylthio)phenyl)pyridin-2-yl)methanol.

    Substitution: The products depend on the substituent introduced to the pyridine ring.

Scientific Research Applications

(5-(4-(Methylsulfonyl)phenyl)pyridin-2-yl)methanol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and antimicrobial agents.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used in studies to understand its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of (5-(4-(Methylsulfonyl)phenyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets. The methylsulfonyl group can interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    (5-(4-(Methylthio)phenyl)pyridin-2-yl)methanol: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    (5-(4-(Methylsulfonyl)phenyl)pyridin-2-yl)aldehyde: Similar structure but with an aldehyde group instead of a methanol group.

Uniqueness

(5-(4-(Methylsulfonyl)phenyl)pyridin-2-yl)methanol is unique due to the presence of both a methylsulfonyl group and a methanol group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[5-(4-methylsulfonylphenyl)pyridin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-18(16,17)13-6-3-10(4-7-13)11-2-5-12(9-15)14-8-11/h2-8,15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGOVNUFLYOYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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